Dipropylmalonic acid monoethyl ester
Description
Dipropylmalonic acid monoethyl ester (CAS 255714-16-0) is a monoester derivative of dipropylmalonic acid with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.28 g/mol . It is structurally characterized by a malonic acid backbone substituted with two propyl groups and one ethyl ester moiety. The compound is reported to be 97% pure in commercial preparations and is classified as an irritant to the eyes, skin, and respiratory system .
Properties
Molecular Formula |
C11H20O4 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-ethoxycarbonyl-2-propylpentanoic acid |
InChI |
InChI=1S/C11H20O4/c1-4-7-11(8-5-2,9(12)13)10(14)15-6-3/h4-8H2,1-3H3,(H,12,13) |
InChI Key |
OYYXBAKKOYXBES-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C(=O)O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropylmalonic acid monoethyl ester can be synthesized through the selective monohydrolysis of symmetric diesters. This process involves the partial hydrolysis of diethyl malonate or similar compounds to produce the monoester. The reaction typically requires a base, such as sodium hydroxide, and is carried out in an aqueous medium with a co-solvent to enhance solubility .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of environmentally benign reagents and conditions is emphasized to minimize hazardous by-products and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Dipropylmalonic acid monoethyl ester undergoes several types of chemical reactions, including:
Deprotonation: The ester can be deprotonated by a base to form an enolate, which is a key intermediate in many reactions.
Nucleophilic Substitution: The enolate can react with alkyl halides in an S_N2 reaction to form new carbon-carbon bonds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to produce an enol, which can tautomerize to a carboxylic acid.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium hydroxide, and methoxide are commonly used bases for deprotonation and hydrolysis reactions.
Alkyl Halides: These are used in nucleophilic substitution reactions to introduce new alkyl groups.
Acids: Hydrochloric acid and sulfuric acid are used for acidic hydrolysis.
Major Products
The major products formed from these reactions include substituted acetic acids, carboxylic acids, and enols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipropylmalonic acid monoethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of dipropylmalonic acid monoethyl ester involves several key steps:
Deprotonation: The ester is deprotonated by a base to form an enolate.
Nucleophilic Substitution: The enolate acts as a nucleophile and reacts with an alkyl halide to form a new carbon-carbon bond.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Decarboxylation: The compound can undergo decarboxylation to produce an enol, which can tautomerize to a carboxylic acid.
Comparison with Similar Compounds
Key Properties:
- Boiling Point/Density: Not explicitly reported, but the related diethyl ester (CAS 6065-63-0) has a boiling point of 248–249°C and a density of 0.976 g/cm³ .
- Acidity: While the parent acid, dipropylmalonic acid, has pKa values of 2.04 and 7.51 , the monoethyl ester likely exhibits reduced acidity due to esterification.
Comparison with Structural Analogs
Dipropylmalonic Acid Diethyl Ester (CAS 6065-63-0)
- Structure : Contains two ethyl ester groups instead of one.
- Molecular Weight : 244.33 g/mol .
- Applications : Used in the synthesis of valproic acid , a key antiepileptic drug .
- Physical Properties: Higher boiling point (248–249°C) compared to monoethyl derivatives, suggesting greater thermal stability .
Diethyl Methylmalonate (CAS 54840-57-2)
Diethyl Isobutylmalonate (CAS Not Provided)
Dimethyl Malonate Derivatives
- Example: (R)-2-(3-Oxo-1-(4-fluorophenyl)propyl)malonic acid dimethyl ester .
- Key Differences : Aromatic substituents (e.g., fluorophenyl) introduce electronic effects, altering solubility and reactivity. Methyl esters typically hydrolyze faster than ethyl esters under basic conditions.
Comparative Data Table
Biological Activity
Dipropylmalonic acid monoethyl ester, a derivative of malonic acid, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: C₉H₁₆O₄. It features two propyl groups and one ethyl group attached to the malonic acid backbone. The compound can exist in various forms, including diesters, which are often utilized in pharmaceutical applications.
Biological Activity
Mechanism of Action:
this compound acts primarily as a competitive inhibitor of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound can modulate energy production and reactive oxygen species (ROS) generation within cells, making it a candidate for therapeutic applications in conditions like ischemia/reperfusion injury .
Therapeutic Applications:
Recent studies have highlighted the potential of malonate derivatives, including this compound, in protecting against cardiac ischemia/reperfusion injury. For instance, a study demonstrated that rapidly hydrolyzed malonate prodrugs could significantly reduce ROS production and provide cardioprotection when administered during reperfusion in mouse models .
Synthesis Methods
The synthesis of this compound typically involves the alkylation of malonic acid derivatives using appropriate reagents. A notable method includes reacting diester malonate with 1-halo n-propane in an organic solvent under alkaline conditions. This method yields high purity and efficiency, making it suitable for industrial applications .
Case Studies and Research Findings
- Cardiac Protection Studies:
- Toxicological Assessments:
- Metabolic Pathway Involvement:
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Competitive inhibitor of succinate dehydrogenase (SDH) |
| Cardiac Protection | Reduces ischemia/reperfusion injury in animal models |
| Metabolic Role | Involved in fatty acid biosynthesis as a precursor to malonyl-CoA |
| Toxicity Profile | Low toxicity with established NOAEL values in rodent studies |
Q & A
Q. What are the standard synthetic routes for dipropylmalonic acid monoethyl ester, and how do reaction conditions impact yield?
The compound is typically synthesized via the malonic ester synthesis pathway. This involves:
- Alkylation of malonic ester precursors (e.g., diethyl malonate) with propyl halides under basic conditions (e.g., sodium ethoxide).
- Selective mono-ester hydrolysis using controlled acidic or basic aqueous conditions to retain one ethyl ester group. Key factors influencing yield include:
- Reagent stoichiometry (excess alkylating agent to ensure complete substitution).
- Temperature control (alkylation typically requires reflux in anhydrous solvents like THF or ethanol).
- Purification methods (distillation or column chromatography to isolate the monoester product) .
Q. How is this compound characterized structurally and functionally?
Researchers employ:
- Spectroscopic techniques :
- ¹H/¹³C NMR to confirm ester groups and propyl chain integration (e.g., δ ~4.1 ppm for ester -OCH₂CH₃; δ ~0.9 ppm for propyl -CH₃).
- IR spectroscopy to identify carbonyl stretches (~1740 cm⁻¹ for ester C=O).
- Chromatographic methods : HPLC or GC-MS to assess purity.
- Acidity measurements : pKa values (e.g., dipropylmalonic acid has pKa₁ = 2.04, pKa₂ = 7.51) inform reactivity in aqueous or enzymatic systems .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation in malonic ester synthesis be addressed for asymmetric derivatives?
Regioselectivity in multi-alkylation steps is controlled via:
- Steric hindrance minimization : Using bulky bases (e.g., LDA) to direct alkylation to less hindered positions.
- Stepwise alkylation : Sequential addition of propyl halides with intermediate purification.
- Catalytic approaches : Transition metal catalysts (e.g., Pd or Cu) for directed C-C bond formation. Contradictions in literature outcomes often arise from solvent polarity or temperature variations, necessitating systematic optimization .
Q. What methodologies reconcile discrepancies in reported physicochemical properties (e.g., boiling points, solubility)?
Discrepancies may stem from:
- Impurity profiles : Side products (e.g., diesters or unreacted precursors) alter observed boiling points (e.g., diethyl dipropylmalonate boils at 248–249°C, while monoesters require lower temperatures).
- Measurement techniques : Differential scanning calorimetry (DSC) vs. traditional distillation for boiling points.
- Solvent interactions : Solubility in polar vs. non-polar solvents can vary due to ester group hydration. Cross-validation using high-purity standards and advanced analytical tools (e.g., cryoscopic methods) is critical .
Q. How is this compound utilized in multi-step organic syntheses (e.g., heterocycle formation)?
The ester serves as a versatile intermediate :
- Knoevenagel condensations : Reacts with aldehydes to form α,β-unsaturated esters for cyclization.
- Enolate chemistry : Forms nucleophilic species for Michael additions or alkylations, enabling access to polyfunctionalized scaffolds.
- Decarboxylation pathways : Thermal or acidic conditions yield substituted acetic acid derivatives. Example: In , malonic ester derivatives participate in pyrimidinone synthesis via aminomethylene intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
